molecular formula C21H17ClN6OS B2892454 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 941956-33-8

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2892454
CAS No.: 941956-33-8
M. Wt: 436.92
InChI Key: CBEHKVAFYFJTCR-UHFFFAOYSA-N
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Description

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C21H17ClN6OS and its molecular weight is 436.92. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone represents a novel class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazolo[4,5-d]pyrimidine core.
  • A chlorophenyl substitution at one end.
  • A thioether linkage to an ethanone moiety that is further substituted with a dihydroquinoline group.

The molecular formula for this compound is C19H16ClN5OSC_{19}H_{16}ClN_5OS with a molecular weight of approximately 401.83 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazolo-pyrimidine core is believed to inhibit specific enzymes involved in cancer cell proliferation and migration. For instance, studies have demonstrated that related compounds can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumor progression. This inhibition leads to altered methylation patterns on histones, affecting gene expression related to cell growth and survival .

Anticancer Properties

Recent studies have evaluated the anticancer potential of triazolo-pyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values indicating effective inhibition of cell proliferation.
  • HCT-116 (colon cancer) : Demonstrated potent cytotoxicity with IC50 values as low as 6.2 µM .

Inhibition of Cell Migration

In addition to cytotoxicity, this compound has been shown to suppress cancer cell migration. For example, treatment with similar triazolo derivatives resulted in decreased migration rates in MGC-803 gastric cancer cells . This suggests a dual mechanism where the compound not only induces apoptosis but also inhibits metastasis.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the triazolo-pyrimidine core significantly influence biological activity:

  • Substitution patterns on the phenyl ring affect binding affinity and selectivity towards LSD1.
  • The presence of the thioether linkage appears crucial for maintaining the structural integrity required for biological activity .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of triazolo-pyrimidine derivatives:

  • Compound Evaluation : A study synthesized various derivatives and assessed their LSD1 inhibitory effects. Compound 27 was identified as particularly potent with an IC50 value of 0.564 µM .
  • Cytotoxicity Testing : Another investigation reported that compounds with similar structures exhibited significant antiproliferative effects against breast and colon cancer cell lines .
  • Mechanistic Insights : Research highlighted how these compounds influence histone modifications, leading to changes in gene expression profiles associated with tumor growth suppression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by functionalization with thioether and ethanone groups. Key steps include:

  • Cyclocondensation of chlorophenyl precursors with thiourea derivatives to form the triazolopyrimidine scaffold .
  • Thioether linkage via nucleophilic substitution using mercapto intermediates under inert atmospheres (e.g., nitrogen) .
  • Coupling with 3,4-dihydroquinoline derivatives using carbodiimide-based coupling agents . Critical parameters: Temperature (60–100°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., Pd/C for hydrogenation) to minimize by-products .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and regioselectivity, with deuterated DMSO as the solvent .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to validate molecular weight and fragmentation patterns .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace impurities .

Q. What in vitro assays are used to screen its enzyme inhibition potential?

  • Kinase Inhibition : ATP-competitive assays using recombinant kinases (e.g., EGFR or VEGFR2) with fluorescence-based readouts .
  • CYP450 Interaction : Microsomal stability assays to evaluate metabolic interference .
  • Dose-Response Curves : IC₅₀ determination via cell-free systems to prioritize lead optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during scale-up?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve intermediate solubility and reduce side reactions .
  • Catalyst Optimization : Compare Pd/C, Pd(OAc)₂, or Ni catalysts for hydrogenation efficiency .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Q. What strategies resolve discrepancies between computational binding predictions and experimental bioactivity data?

  • Molecular Dynamics Simulations : Refine docking models by incorporating solvation effects and flexible receptor residues .
  • Alanine Scanning Mutagenesis : Identify critical binding residues in target proteins to validate computational hits .
  • SPR Biosensing : Measure binding kinetics (Kₐ, Kd) to reconcile in silico vs. in vitro affinity rankings .

Q. How do substituent modifications influence metabolic stability and off-target effects?

  • Electron-Withdrawing Groups : Introduce -Cl or -CF₃ at the 3-chlorophenyl moiety to reduce oxidative metabolism .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolite formation in hepatocyte incubations .
  • Proteome Profiling : Chemoproteomics to identify off-target interactions and guide structural refinements .

Q. What methodologies assess environmental fate and ecotoxicological impacts?

  • Biodegradation Studies : OECD 301B tests to quantify aerobic degradation rates in soil/water systems .
  • QSAR Modeling : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) .
  • Aquatic Toxicity Assays : Daphnia magna LC₅₀ tests to evaluate acute ecological risks .

Q. How can solubility challenges in pharmacological testing be addressed?

  • Co-Solvent Blends : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
  • Amorphous Solid Dispersion : Spray-drying with HPMCAS to improve dissolution rates .
  • Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) for pH-dependent solubility .

Q. What advanced techniques elucidate molecular interactions with biological targets?

  • Cryo-EM : Resolve ligand-bound protein structures at near-atomic resolution .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to optimize enthalpic efficiency .
  • NMR Titrations : Monitor chemical shift perturbations in target proteins to map binding sites .

Q. How do structural analogs inform SAR (Structure-Activity Relationship) studies?

  • 3D-QSAR Models : CoMFA/CoMSIA to correlate substituent electronic properties with activity cliffs .
  • Bioisosteric Replacement : Replace the thioether group with sulfone or sulfonamide to modulate potency .
  • Crystallography : Compare X-ray structures of analog-target complexes to identify critical hydrogen bonds .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6OS/c22-15-7-3-8-16(11-15)28-20-19(25-26-28)21(24-13-23-20)30-12-18(29)27-10-4-6-14-5-1-2-9-17(14)27/h1-3,5,7-9,11,13H,4,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEHKVAFYFJTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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